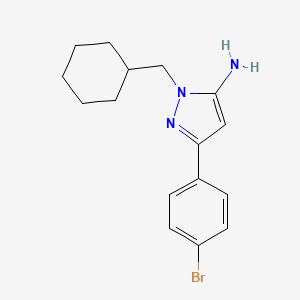![molecular formula C17H18N2O5 B5782497 N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as TC-2153 and is known for its potential therapeutic applications in various neurological disorders. The purpose of
作用機序
TC-2153 is a small molecule that targets the activity of the protein Rac1. Rac1 is involved in various cellular processes, including cell migration, cell division, and neuronal development. TC-2153 has been shown to inhibit the activity of Rac1 by binding to its switch II domain. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
TC-2153 has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. TC-2153 has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression. Additionally, TC-2153 has been found to increase the levels of glutamate receptor subunits, which are involved in synaptic plasticity and memory formation.
実験室実験の利点と制限
TC-2153 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It has also been shown to have good bioavailability and pharmacokinetic properties. However, TC-2153 has some limitations for lab experiments. It can be difficult to obtain in large quantities, and its synthesis method may require specialized equipment and expertise.
将来の方向性
There are several future directions for the study of TC-2153. One potential direction is to further investigate its therapeutic potential in various neurological disorders. Another direction is to explore its mechanism of action in more detail, including its downstream signaling pathways and interactions with other proteins. Additionally, future studies could investigate the safety and toxicity of TC-2153 in animal models and humans. Finally, there is potential for the development of new analogs of TC-2153 that may have improved pharmacokinetic properties and therapeutic efficacy.
Conclusion:
In conclusion, TC-2153 is a chemical compound that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various neurological disorders, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TC-2153 and its analogs in the treatment of neurological disorders.
合成法
The synthesis of TC-2153 involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzamide in the presence of triethylamine to yield TC-2153. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
TC-2153 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. TC-2153 has also been found to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, TC-2153 has been shown to reduce the aggregation of mutant huntingtin protein, which is associated with Huntington's disease.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)19-12-6-4-10(5-7-12)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANGDKBNQAXTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)

![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)

![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)


![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)